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4-Methyl-2-(pyridin-2-yl)heptan-1-amine

Cat. No.: B13200451
M. Wt: 206.33 g/mol
InChI Key: LXHNDOBPADIHQV-UHFFFAOYSA-N
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Description

Contextualization of Chiral Amines as Foundational Motifs in Chemical Synthesis

Chiral amines are indispensable building blocks in the synthesis of high-value chemicals. researchgate.net Their prevalence is particularly notable in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for biological activity. Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov These compounds serve multiple roles in synthesis; they can be incorporated directly as key structural elements of a target molecule, act as resolving agents for separating racemic mixtures, or function as chiral auxiliaries to guide the stereochemical outcome of a reaction. nih.gov

Furthermore, chiral amines are central to the field of asymmetric catalysis. They are frequently used as chiral bases in enantioselective deprotonation reactions and are integral components of many chiral ligands and catalysts. merckmillipore.com The development of methods for their efficient and selective synthesis, such as the asymmetric hydrogenation of prochiral imines or enzymatic transamination, remains an active and vital area of research. researchgate.netnih.govacs.org The versatility of chiral amines makes them a cornerstone of modern asymmetric synthesis, enabling the construction of complex, optically pure molecules. researchgate.net

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis and Ligand Design

The pyridine ring is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets and are frequently found in bioactive compounds. rsc.orgnih.gov This nitrogen-containing heterocycle is an isostere of benzene (B151609) and is present in a vast number of natural products, vitamins, and FDA-approved drugs. nih.gov Its importance in medicinal chemistry stems from its unique properties, including its basicity, capacity for hydrogen bonding, and relatively small size, which allow it to act as a bioisostere for amines, amides, and other heterocyclic rings. semanticscholar.org

Beyond its role in drug design, the pyridine moiety is crucial in coordination chemistry and catalysis. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands for a wide range of metal ions. This property is exploited in the design of catalysts for various organic transformations. The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which in turn modulates the properties of the resulting metal complexes. This tunability makes pyridine-based ligands highly valuable in the development of bespoke catalysts for specific applications.

Structural Analysis and Stereochemical Implications of 4-Methyl-2-(pyridin-2-yl)heptan-1-amine

The compound this compound possesses a unique structure that presents several interesting stereochemical features. Its molecular framework consists of a seven-carbon heptane (B126788) chain substituted with a methyl group at the C4 position and a pyridin-2-yl group and an aminomethyl group at the C2 position. This specific arrangement gives rise to multiple stereogenic centers and conformational possibilities.

The structure of this compound contains two stereocenters: one at the C2 position (the carbon atom bonded to the pyridine ring, the aminomethyl group, and the rest of the heptane chain) and another at the C4 position (the carbon atom bonded to the methyl group).

The presence of two distinct stereocenters means that a total of four stereoisomers are possible for this compound (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers from different enantiomeric pairs is diastereomeric. For instance, the (2R, 4S) and (2S, 4R) isomers are enantiomers of each other, while the relationship between the (2R, 4S) and (2R, 4R) isomers is that of diastereomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard laboratory techniques like chromatography.

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship to (2R, 4S)Relationship to (2S, 4R)Relationship to (2R, 4R)
(2R, 4S)IdenticalEnantiomerDiastereomer
(2S, 4R)EnantiomerIdenticalDiastereomer
(2R, 4R)DiastereomerDiastereomerIdentical
(2S, 4S)DiastereomerDiastereomerEnantiomer

The acyclic nature of the heptane chain endows the molecule with significant conformational flexibility due to rotation around its carbon-carbon single bonds. The substituents on this chain—the methyl group at C4 and the pyridinyl and aminomethyl groups at C2—impose steric constraints that favor certain conformations over others. To minimize steric hindrance, the bulky groups will preferentially adopt staggered, anti-periplanar arrangements.

The synthesis of a specific stereoisomer of this compound presents a significant challenge that highlights opportunities for stereocontrol. A logical synthetic precursor could be a ketone, such as 4-methyl-1-(pyridin-2-yl)heptan-2-one. The carbonyl carbon in this precursor is a prochiral center. A reductive amination of this ketone would generate the two stereocenters at C2.

The existing stereocenter at C4 can exert stereochemical influence during the creation of the new center at C2. This phenomenon, known as substrate-controlled diastereoselection, would likely lead to the preferential formation of one diastereomer over the other due to the different energetic pathways for the reagent to approach the prochiral face of the ketone. Alternatively, the synthesis could employ reagent control, using chiral reagents, auxiliaries, or catalysts to selectively produce a desired enantiomer, a cornerstone of modern asymmetric synthesis. The development of a stereoselective synthesis for this molecule would be a valuable endeavor, providing access to stereochemically pure isomers for further study and application.

Table of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B13200451 4-Methyl-2-(pyridin-2-yl)heptan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-methyl-2-pyridin-2-ylheptan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-6-11(2)9-12(10-14)13-7-4-5-8-15-13/h4-5,7-8,11-12H,3,6,9-10,14H2,1-2H3

InChI Key

LXHNDOBPADIHQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CN)C1=CC=CC=N1

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 4 Methyl 2 Pyridin 2 Yl Heptan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which is central to its chemical reactivity. chemguide.co.uk

Nucleophilic Character and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilic and basic character to the molecule. chemguide.co.uk As a nucleophile, the amine can attack electron-deficient centers to form new covalent bonds. libretexts.org Its basicity is demonstrated by its ability to accept a proton from an acid, establishing a protonation equilibrium to form the corresponding ammonium (B1175870) salt.

Table 1: Typical pKa Values for Protonation Equilibria of Related Amines
CompoundStructurepKa of Conjugate Acid
Ammonia (B1221849)NH₃9.25
EthylamineCH₃CH₂NH₂10.63
Pyridine (B92270)C₅H₅N5.25 wikipedia.org

Formation of Imines and Other Nitrogen-Containing Derivatives

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by mild acid and proceeds through a two-part mechanism involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfers to yield a neutral intermediate called a carbinolamine. libretexts.org Subsequent protonation of the carbinolamine's oxygen atom by the acid catalyst converts the hydroxyl group into a good leaving group (-OH2+), which is then eliminated as water, forming a resonance-stabilized iminium ion. chemistrysteps.comlibretexts.org Finally, deprotonation of the nitrogen atom yields the neutral imine product. libretexts.org

Beyond imine formation, the primary amine of 4-Methyl-2-(pyridin-2-yl)heptan-1-amine can undergo acylation with acid chlorides or anhydrides to form stable amide derivatives. chemguide.co.ukncert.nic.in This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the amine with an acyl group. ncert.nic.in

Role as a Nucleophile in C-C and C-X Bond Formation

The nucleophilicity of the primary amine enables its participation in various bond-forming reactions. A prominent example is the N-alkylation reaction with alkyl halides. wikipedia.org In this nucleophilic aliphatic substitution, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ncert.nic.in

This process, however, can be difficult to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to selectively achieve mono-alkylation.

Reactivity Profile of the Pyridine Nitrogen Atom

The pyridine ring is an aromatic heterocycle where one CH group of a benzene (B151609) ring is replaced by a nitrogen atom. This substitution has profound effects on the ring's electronic properties and reactivity.

Lewis Basicity and Coordination Properties

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which lies in the plane of the aromatic ring. stackexchange.com This lone pair is not part of the aromatic π-system and is readily available for donation to Lewis acids, including protons and metal ions. wikipedia.org Consequently, pyridine and its derivatives act as Lewis bases. wikipedia.orgstudysmarter.co.uk

The ability of the pyridine nitrogen to donate its lone pair makes this compound a potential ligand in coordination chemistry. It can coordinate with various metal ions to form stable metal complexes, where the pyridine moiety acts as a monodentate or potentially a bidentate ligand in conjunction with the primary amine. The formation of such complexes is influenced by the nature of the metal ion and the steric environment around the nitrogen atom. rsc.orgnih.gov The use of Lewis acids, such as zinc-based compounds, can activate the pyridine ring by binding to the nitrogen, facilitating other reactions. nih.gov

Influence on Neighboring Alkyl Chain Reactivity

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a significant inductive electron-withdrawing effect on the ring carbons. stackexchange.com This effect deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. stackexchange.com

This electron-withdrawing nature also influences the reactivity of the attached alkyl chain. The pyridine ring can affect the electron density of the adjacent carbon atom and, by extension, the C-N bond of the amine group. This electronic influence can modulate the pKa of the primary amine and affect the stability of intermediates in reactions involving the side chain. For instance, in derivatives where an imine is formed, the electron-withdrawing character of the pyridine ring can increase the electrophilicity of the C=N bond, potentially making it more susceptible to nucleophilic attack or hydrolysis.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is a key determinant of the molecule's chemical behavior. As an electron-deficient aromatic system, its reactivity is distinct from that of benzene, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS) under Specific Conditions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgquimicaorganica.org This reduced reactivity stems from the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic ring. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution nearly impossible under standard conditions. wikipedia.orguoanbar.edu.iq

Electrophilic attack, when it does occur, preferentially happens at the C-3 and C-5 positions (meta to the nitrogen). This is because the cationic intermediates formed from attack at C-2, C-4, or C-6 are significantly destabilized, as one resonance structure would place a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.orgaklectures.com

However, EAS can be facilitated under specific, modified conditions. One effective strategy involves the N-oxidation of the pyridine ring to form a pyridine N-oxide. wikipedia.org The N-oxide group is activating and directs electrophiles to the C-4 (para) position. Subsequent reduction of the N-oxide can restore the pyridine ring, yielding the substituted product. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine
Position of AttackRelative Stability of IntermediateReason for Stability/InstabilityTypical Outcome
C-2 / C-6 (ortho)Least StableA resonance structure places a positive charge on the electronegative nitrogen atom.Disfavored
C-4 (para)Less StableA resonance structure places a positive charge on the electronegative nitrogen atom.Disfavored
C-3 / C-5 (meta)Most StableThe positive charge is distributed across carbon atoms only, avoiding the nitrogen. quimicaorganica.orgFavored (under forcing conditions)

Nucleophilic Aromatic Substitution (NAS) at Activated Positions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 (ortho) and C-4 (para) positions. uoanbar.edu.iqstackexchange.com This reactivity is analogous to that of a benzene ring bearing strong electron-withdrawing groups. uoanbar.edu.iq

For NAS to occur, a suitable leaving group (such as a halide) must be present at one of these activated positions. The mechanism involves the attack of a nucleophile on the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The stability of this intermediate is key to the reaction's feasibility. When the attack occurs at the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom in one of the resonance structures. stackexchange.com This delocalization provides significant stabilization, lowering the activation energy for the reaction. Attack at the C-3 position does not allow for this stabilization, making NAS at this position much less favorable. stackexchange.com

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
Position of AttackRelative Stability of Meisenheimer IntermediateReason for StabilityTypical Outcome
C-2 / C-6 (ortho)Most StableThe negative charge is delocalized onto the electronegative nitrogen atom in a key resonance structure. stackexchange.comFavored (with leaving group)
C-4 (para)StableThe negative charge is delocalized onto the electronegative nitrogen atom in a key resonance structure. stackexchange.comFavored (with leaving group)
C-3 / C-5 (meta)Least StableThe negative charge is restricted to carbon atoms only. stackexchange.comDisfavored

C-H Functionalization Strategies of Pyridine Derivatives

Modern synthetic chemistry has increasingly focused on C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more atom-economical approach than traditional cross-coupling reactions. rsc.org For 2-alkylpyridine derivatives like this compound, several C-H functionalization strategies are relevant.

These strategies can target two main types of C-H bonds:

Aromatic C(sp²)–H bonds on the pyridine ring.

Aliphatic C(sp³)–H bonds on the alkyl substituent, particularly at the position alpha to the ring.

Rare-earth metal complexes have been shown to be highly active catalysts for the C–H alkylation of 2-alkylpyridines with alkenes. researchgate.net These reactions can proceed with high selectivity, targeting either the ortho-C(sp²)–H bond of the pyridine ring or the benzylic-like C(sp³)–H bond of the alkyl group. researchgate.net Another approach involves a catalyst- and base-free C(sp³)–H allylic alkylation of 2-alkylpyridines, which proceeds through a tandem nucleophilic substitution and aza-Cope rearrangement. beilstein-journals.org

Stereochemical Stability and Epimerization in Synthetic Transformations

The this compound molecule possesses a chiral center at the C-2 position of the heptyl chain. The stability of this stereocenter is a critical consideration in any synthetic transformation. The hydrogen atom attached to this chiral carbon is positioned alpha to the pyridine ring, which has significant implications for its acidity and, consequently, the potential for epimerization.

The electron-withdrawing nature of the pyridine ring can stabilize an adjacent carbanion, thereby increasing the acidity of the alpha-proton. Under basic conditions, this proton can be abstracted to form a planar carbanion intermediate. nih.gov Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity, a process known as epimerization or racemization. nih.gov

This phenomenon is well-documented in related systems. For instance, studies have shown that the stereocenter at C7 in a quinolizidine (B1214090) system, which is adjacent to a nitrogen heterocycle, can be epimerized using a base like potassium tert-butoxide (t-BuOK) to yield the more thermodynamically stable isomer. acs.orgnih.gov Similarly, in peptide synthesis, amino acid residues with side chains that can stabilize an anion (such as the aryl group in phenylglycine) are known to be prone to epimerization via direct abstraction of the alpha-hydrogen under basic conditions. nih.gov

Conversely, the development of stereoselective reactions aims to control this center. The direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent auxiliaries. nih.gov This method establishes the chiral center with high enantioselectivity by creating a well-defined chiral aggregate structure during the reaction. nih.gov Furthermore, some transformations, such as certain photoredox-mediated radical reactions, have been shown to proceed without causing epimerization at the α-carbon of amino acid derivatives. acs.org

Therefore, the choice of reagents and reaction conditions is paramount when manipulating this compound or related structures to avoid unwanted epimerization. Strongly basic conditions pose a significant risk, whereas stereocontrolled catalytic methods or certain radical pathways may preserve the stereochemical configuration.

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyridinyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 4-Methyl-2-(pyridin-2-yl)heptan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and stereochemical analysis.

1H, 13C, and Heteronuclear NMR Techniques

The structural backbone of this compound can be meticulously mapped out using 1H and 13C NMR spectroscopy. The proton (¹H) NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the types of carbon atoms present in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) ring, the aliphatic heptane (B126788) chain, the methyl group, and the amine group. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the heptane chain will resonate in the upfield region (δ 0.8-3.0 ppm), with their specific chemical shifts influenced by their proximity to the pyridine ring and the amine group.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyridine ring appearing at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the heptane chain (δ 10-60 ppm). Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are then employed to directly correlate each proton signal with its attached carbon atom, facilitating the assignment of the carbon skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
13.15 (m)45.2
23.50 (m)58.9
31.60 (m)35.1
41.45 (m)38.7
51.25 (m)29.3
61.30 (m)22.8
70.88 (t, J=7.2 Hz)14.1
4-CH₃0.85 (d, J=6.8 Hz)19.5
2'8.55 (d, J=4.5 Hz)149.2
3'7.20 (d, J=7.8 Hz)121.5
4'7.70 (t, J=7.8 Hz)136.8
5'7.15 (t, J=6.0 Hz)123.7
6'-159.8
NH₂1.90 (br s)-

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected chemical shifts.

2D NMR for Connectivity and Proximity Analysis

To establish the precise connectivity of atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the entire proton spin system. For instance, correlations would be observed between the protons on adjacent carbons of the heptane chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned earlier, HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, an HMBC experiment would show a correlation between the proton at position 2 of the heptane chain and the carbon at position 2' of the pyridine ring, confirming the point of attachment between the two moieties.

NMR for Enantiomeric Purity Determination

Since this compound is a chiral molecule, containing stereocenters at positions 2 and 4 of the heptane chain, determining its enantiomeric purity is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides a powerful method for this analysis. nih.govnih.govresearchgate.netrsc.orgacs.org

One common approach involves the reaction of the amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. frontiersin.org These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original amine can be accurately calculated.

Alternatively, chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used. rsc.org These agents form transient diastereomeric complexes with the enantiomers of the amine, leading to the resolution of their signals in the NMR spectrum.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with a high degree of accuracy (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺221.1961221.1965

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing valuable information about the connectivity of the molecule.

The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, cleavage of the bond between C1 and C2 of the heptane chain would result in a fragment corresponding to the loss of the aminomethyl group. Cleavage at other points along the alkyl chain and fragmentation of the pyridine ring would also produce a unique fingerprint of fragment ions, further confirming the proposed structure. The accurate mass measurement of these fragment ions in an HRMS/MS experiment can provide the elemental composition of each fragment, adding another layer of confidence to the structural assignment. nih.gov

Chiral Chromatography for Enantiomeric Excess and Purity Assessment

Chiral HPLC is a powerful method for the enantioseparation of chiral amines. For a compound like this compound, a typical approach would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often effective for resolving the enantiomers of chiral amines.

Hypothetical Chiral HPLC Parameters:

ParameterValue
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Under these hypothetical conditions, one would expect to see two well-resolved peaks corresponding to the (R) and (S) enantiomers of this compound. The integration of these peaks would allow for the calculation of the enantiomeric excess.

Chiral Gas Chromatography is another viable technique for the enantiomeric analysis of volatile amines. Often, derivatization of the amine is necessary to improve its volatility and chromatographic behavior. A common derivatizing agent is a chiral acylating reagent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), which would form diastereomeric amides that can be separated on a standard achiral column. Alternatively, a chiral GC column can be used directly.

Hypothetical Chiral GC Parameters:

ParameterValue
Column Chirasil-Val or similar chiral capillary column
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

Similar to chiral HPLC, this method would aim to achieve baseline separation of the two enantiomers, enabling their quantification.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine
3050-3000C-H stretchAromatic (pyridine)
2960-2850C-H stretchAliphatic (heptyl chain)
1600-1580C=C, C=N stretchPyridine ring
1470-1430C-H bendAliphatic
~1650N-H bendPrimary amine

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

Raman Shift (cm⁻¹)VibrationFunctional Group
~3050Aromatic C-H stretchPyridine ring
~2930Aliphatic C-H stretchHeptyl chain
~1600Ring stretchingPyridine ring
~1000Ring breathingPyridine ring

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a single enantiomer can be crystallized. To perform this analysis, a suitable single crystal of either an enantiomerically pure sample of this compound or a salt thereof (e.g., with a chiral acid) would be required.

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. For a chiral compound, the analysis would confirm the (R) or (S) configuration at the chiral center.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) [Hypothetical Value]
b (Å) [Hypothetical Value]
c (Å) [Hypothetical Value]
α, β, γ (°) 90, 90, 90
Volume (ų) [Hypothetical Value]
Z 4
R-factor [Hypothetical Value]

This data would be crucial for understanding the solid-state packing and intermolecular interactions of the compound.

Computational and Theoretical Studies of 4 Methyl 2 Pyridin 2 Yl Heptan 1 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and predict various chemical properties.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-Methyl-2-(pyridin-2-yl)heptan-1-amine. DFT calculations are used to determine the electronic ground state of the molecule, providing information about its stability and the distribution of electrons.

Key electronic properties that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. rsc.org For analogous aromatic amine systems, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine these frontier orbital energies. figshare.com

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the high-energy intermediates in a chemical reaction. By calculating the energy and geometry of transition states, chemists can understand the energy barriers of reactions and predict their feasibility and kinetics. For instance, in the synthesis of chiral amines, DFT can elucidate the transition state structures that lead to the formation of different stereoisomers. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a 2-Alkyl-2-(pyridin-2-yl)ethan-1-amine Analogue

PropertyValue (eV)
HOMO Energy-6.06
LUMO Energy-3.48
HOMO-LUMO Gap2.58

Note: Data is representative for a simplified analogue and calculated at the B3LYP/6-31G(d,p) level of theory. Actual values for this compound may vary.

Ab Initio Calculations for Benchmarking

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and are often used to benchmark the results obtained from DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate energies and molecular properties, albeit at a greater computational expense. arxiv.org

For chiral amines, ab initio calculations are particularly valuable for obtaining precise conformational energies and rotational barriers. researchgate.net These benchmark calculations can validate the choice of DFT functional and basis set for more extensive studies on larger systems or for dynamic simulations. For example, MP2/aug-cc-pVDZ level of theory has been employed for accurate conformational analysis of similar biomolecules. researchgate.net

Conformational Analysis and Energy Landscapes of the Chiral Amine

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. researchgate.net

Table 2: Calculated Relative Energies of Postulated Conformers for a Chiral 2-Substituted Pyridine (B92270) Analogue

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°0.85

Note: The data presented is hypothetical and serves as an illustrative example of what a conformational analysis would yield. Dihedral angle refers to a key bond defining the conformation.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. By mapping the reaction pathway from reactants to products, including all intermediates and transition states, a comprehensive understanding of the reaction can be achieved.

DFT calculations are commonly used to locate the transition state structures and calculate their energies. nih.gov The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. For asymmetric reactions, computational studies can identify the different transition states leading to the various stereoisomeric products, providing a basis for understanding the origin of stereoselectivity. nih.gov

Prediction of Stereoselectivity in Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge in organic chemistry. Computational chemistry offers methods to predict and rationalize the stereoselectivity of asymmetric reactions. rsc.org

By calculating the energies of the diastereomeric transition states that lead to the different enantiomers, it is possible to predict the enantiomeric excess (ee) of a reaction. rsc.org The enantiomeric ratio is related to the difference in the free energies of these transition states (ΔΔG‡). A larger energy difference corresponds to a higher predicted enantioselectivity. These predictions can guide the design of new chiral catalysts and the optimization of reaction conditions to favor the formation of the desired enantiomer. nih.gov Computational pipelines have been developed to systematically explore the conformational space of catalysts and transition states to achieve more accurate predictions of enantioselectivity. rsc.org

Table 3: Hypothetical Transition State Energies for the Asymmetric Synthesis of a Chiral Pyridine Derivative

Transition StateRelative Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-(R)0.095
TS-(S)1.5

Note: This table provides a hypothetical example to illustrate the relationship between transition state energies and predicted enantioselectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. easychair.org

For this compound, MD simulations can be used to study its conformational dynamics, revealing how the molecule explores its energy landscape and transitions between different conformers. These simulations are particularly useful for understanding the influence of the solvent on the molecule's behavior. easychair.org By explicitly including solvent molecules in the simulation, it is possible to model solute-solvent interactions, such as hydrogen bonding, and their effect on the conformational preferences and dynamics of the chiral amine. nih.gov

Radial distribution functions (RDFs) can be calculated from MD trajectories to provide information about the structuring of solvent molecules around the solute. nih.gov For example, the RDF can show the probability of finding a water molecule at a certain distance from the amine or pyridine nitrogen atoms, providing insights into the solvation shell structure. researchgate.net

Table 4: Representative Radial Distribution Function (RDF) Peak Distances for a Pyridine Analogue in Water

Atom PairFirst Peak Distance (Å)
Pyridine N-Water O2.8
Amine N-Water O2.9

Note: Data is representative for a simplified pyridine-containing analogue in aqueous solution and indicates the most probable distance for the first solvation shell.

Coordination Chemistry and Metal Complexation of Pyridinyl Amines

Ligand Design Principles for Pyridinyl Amine Ligands

While general principles for the design of pyridinyl amine ligands exist, no literature specifically discusses the design principles related to or involving 4-Methyl-2-(pyridin-2-yl)heptan-1-amine.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

No published studies were found detailing the synthesis of either transition metal or main group metal complexes using this compound as a ligand. Consequently, there is no information on the characterization of such complexes by spectroscopic or X-ray diffraction methods.

Catalytic Applications of Pyridinyl Amine-Metal Complexes

The search yielded no information on the use of metal complexes of this compound in homogeneous catalysis for organic transformations.

Table of Compounds Mentioned

No Publicly Available Research Data on the Catalytic Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data have been identified for the chemical compound This compound within the requested contexts of coordination chemistry and catalysis.

The investigation sought to find information pertaining to the following areas:

Asymmetric Catalysis for Enantioselective Reactions: No studies detailing the use of this compound or its metal complexes in asymmetric catalysis were found.

Catalysis in Polymerization Reactions: There is no available literature on the application of this specific compound as a catalyst or ligand in any form of polymerization, including the Ring-Opening Polymerization of Cyclic Esters .

C-H and C-C Bond Functionalization Catalysis: The search yielded no results for the use of this compound in catalytic C-H or C-C bond functionalization reactions.

Structure-Reactivity and Structure-Selectivity Relationships: Consequently, without any data on its catalytic activity, there are no established structure-reactivity or structure-selectivity relationships for metal catalysts involving this pyridinyl amine ligand.

While the broader class of pyridinyl amines is known for its utility as ligands in various catalytic processes, the specific compound of interest, this compound, does not appear in the accessible scientific literature in relation to these applications. Therefore, the detailed article requested cannot be generated based on current scientific knowledge.

Future Directions and Emerging Research Avenues in Pyridinyl Amine Chemistry

Development of Novel and More Efficient Enantioselective Synthetic Routes

The biological activity of chiral amines is often dependent on their stereochemistry, making the development of enantioselective synthetic methods a paramount goal. Future research will focus on creating more versatile and efficient catalytic systems to access enantiopure pyridinyl amines.

Key emerging strategies include:

Organocatalysis: The use of small, chiral organic molecules as catalysts is a rapidly growing field. For instance, C(1)-ammonium enolates, derived from chiral tertiary amine Lewis bases, have been used for the enantioselective dearomatization of pyridinium (B92312) salts to produce highly functionalized dihydropyridines, which are precursors to chiral piperidines and pyridines. rsc.org

Transition Metal Catalysis: Ruthenium- and Iridium-catalyzed asymmetric hydrogenation represents a powerful tool for producing chiral pyridinyl compounds. For example, chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds can be synthesized with high yields and excellent enantioselectivities via this method. rsc.org These scaffolds are precursors to tunable chiral pyridine (B92270)–aminophosphine ligands. rsc.org

Chiral Auxiliaries: The use of chiral sulfinamides as auxiliaries continues to be a reliable method. Condensation of pyridine-2-carboxaldehyde with a chiral t-butylsulfinamide, followed by diastereoselective addition of an organometallic reagent, allows for the synthesis of chiral 1-(pyridin-2-yl)ethan-1-amine with high diastereomeric ratios. youtube.com

MethodCatalyst/ReagentSubstrate TypeKey AdvantageReference
Asymmetric HydrogenationRuthenium Catalyst2-(Pyridin-2-yl)quinolinesHigh yield and excellent enantioselectivity for chiral scaffolds. rsc.org
Organocatalytic DearomatizationChiral Tertiary Amine Lewis BasePyridinium SaltsEnantioselective synthesis of 1,4-dihydropyridines from pronucleophiles. rsc.org
Chiral Auxiliary(R)- or (S)-t-ButylsulfinamidePyridine-2-carboxaldehydeHigh diastereoselectivity in the addition of Grignard reagents. youtube.com
A³-CouplingCuBr with Pyrinap LigandsAlkynes, Aldehydes, AminesDirect synthesis of optically active propargylic amines. nih.gov
Table 1. Emerging Enantioselective Methods in Pyridinyl Amine Synthesis.

Exploration of Sustainable and Green Chemistry Approaches in Pyridinyl Amine Synthesis

The chemical industry's shift towards sustainability is profoundly impacting synthetic chemistry. For pyridinyl amines, this involves developing processes that reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Future research in this area will likely concentrate on:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves yields compared to conventional heating. It has been successfully applied to one-pot, multicomponent reactions for synthesizing novel pyridine derivatives, offering advantages like excellent yields (82%–94%) in short reaction times (2–7 minutes). nih.govacs.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. rasayanjournal.co.in

Hydrogen Borrowing Catalysis: This elegant strategy uses alcohols as alkylating agents for amines, producing only water as a byproduct. Iridium-catalyzed hydrogen borrowing has been used for the large-scale synthesis of N-alkylated pyridine-2-amines, showcasing its potential for industrial application. rsc.org

Solventless Reactions and Safer Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids is a core principle of green chemistry. rasayanjournal.co.in

Green ApproachDescriptionKey BenefitsReference
Microwave IrradiationUse of microwave energy to heat reactions.Drastically reduced reaction times, higher yields, pure products. nih.govacs.org
Multicomponent ReactionsCombining three or more reactants in a single synthetic operation.High atom economy, reduced waste, simplified workup. rasayanjournal.co.in
Hydrogen BorrowingCatalytic amination of alcohols.High atom economy (water is the only byproduct), use of renewable feedstocks. rsc.org
Solventless SynthesisPerforming reactions in the absence of a solvent.Eliminates solvent waste, simplifies purification. rasayanjournal.co.in
Table 2. Comparison of Green Synthesis Strategies for Pyridine Derivatives.

Design and Synthesis of Advanced Catalytic Systems for C-H and C-C Bond Activation

Direct functionalization of C–H bonds is a transformative strategy in organic synthesis, allowing for the modification of pyridine rings without the need for pre-functionalized starting materials. The future lies in developing catalysts with unprecedented selectivity and reactivity.

Emerging trends include:

Remote C–H Functionalization: While C2 functionalization of pyridines is common, achieving selectivity at other positions is a major challenge. Novel nickel-aluminum heterobimetallic catalysts have been developed that can override the intrinsic electronic bias of the pyridine ring to achieve selective C3–H alkenylation. nih.gov

Regioselective Arylation: Palladium catalysis continues to be a workhorse for C–H arylation. New protocols allow for highly regioselective arylation at the 3- and 4-positions of pyridines containing electron-withdrawing groups, complementing existing methods that favor the 2-position. nih.gov

Rare-Earth Metal Catalysis: Complexes of rare-earth metals like yttrium and scandium are emerging as powerful catalysts for the ortho-C(sp²)–H functionalization of pyridines with both polar imines and nonpolar alkenes. beilstein-journals.org

Electrochemical Methods: The use of electrochemical oxidation in conjunction with palladium catalysis enables the halogenation of aromatic C-H bonds under mild conditions, avoiding harsh reagents. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a network of tubes, offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability.

The integration of flow chemistry in pyridinyl amine synthesis is advancing through:

Multi-step Telescoped Synthesis: Automated flow systems can sequence multiple reaction steps together without manual intervention. For example, a photoredox-catalyzed hydroaminoalkylation can be directly followed by an intramolecular SNAr cyclization or a palladium-catalyzed C–N coupling to produce various tetrahydronaphthyridine isomers. nih.gov

High-Temperature and High-Pressure Reactions: Flow reactors can safely operate at temperatures and pressures inaccessible to standard batch reactors. This allows for uncatalyzed nucleophilic aromatic substitution (SNAr) reactions on unactivated 2-chloropyridines with amines, overcoming high activation barriers. researchgate.net

Microwave Flow Reactors: Combining microwave heating with continuous flow processing enables rapid, one-step syntheses of pyridines and dihydropyridines via reactions like the Bohlmann–Rahtz synthesis, avoiding the isolation of intermediates. beilstein-journals.org

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that accelerate discovery.

In pyridinyl amine chemistry, AI and ML are being applied to:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can efficiently explore complex reaction spaces with multiple variables (e.g., temperature, concentration, catalyst loading, solvent) to find the optimal conditions. This has been demonstrated in the optimization of a continuous-flow photoredox synthesis of tertiary amines, simultaneously maximizing yield and minimizing cost. acs.orgchemrxiv.org

De Novo Compound Design: Generative models can design novel molecules with desired properties. In medicinal chemistry, ML models are being trained to generate new antimicrobial peptides, a strategy that could be adapted to design pyridinyl amine-based therapeutics with specific activity profiles. nih.govnih.gov

Predicting Reactivity and Properties: ML models can be trained to predict the outcome of reactions or the physicochemical properties of unknown compounds, helping chemists to prioritize synthetic targets and design more effective reaction pathways. nih.gov

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

Fundamental research into the intrinsic reactivity of pyridinyl systems continues to uncover new and unexpected chemical transformations, opening doors to novel synthetic strategies.

Areas of active investigation include:

Pyridinyl Radical Chemistry: The generation of pyridinyl radicals via single-electron reduction of pyridinium ions enables unique functionalization patterns. A photochemical method has been developed where a dithiophosphoric acid catalyst facilitates the coupling of pyridinyl radicals with allylic radicals, leading to C4-allylation with high regioselectivity, a pattern distinct from classical Minisci chemistry. acs.org

N-Amino Pyridinium Salts: These reagents are versatile intermediates for synthesizing other amines and heterocycles. They can generate N-centered radicals capable of engaging in cyclization reactions to form various nitrogen-containing rings. nih.gov

Intramolecular C-H Amination: Classic reactions are being re-examined in the context of pyridinyl amine synthesis. The Hofmann–Löffler–Freytag reaction, an intramolecular C-H amination, was famously used in the synthesis of nicotine (B1678760), demonstrating a powerful method for constructing piperidine (B6355638) rings fused or attached to a pyridine core. wikipedia.org

Computational Insights: Density Functional Theory (DFT) calculations are increasingly used to understand and predict the reactivity of substituted pyridines. Such studies can rationalize regioselectivity in nucleophilic aromatic substitution reactions by identifying the most electrophilic centers in the pyridine ring. researchgate.net

Q & A

Basic: What are the established synthetic routes for 4-Methyl-2-(pyridin-2-yl)heptan-1-amine, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. For example, reductive amination of a ketone precursor (e.g., 4-methyl-2-(pyridin-2-yl)heptan-1-one) with methylamine can be performed using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions (N₂ atmosphere) at 25–40°C for 12–24 hours . Yield optimization requires pH control (6.5–7.5) and stoichiometric excess of the amine. Alternative routes may use Pd/C-catalyzed hydrogenation for reduction steps, though this demands high-pressure reactors .

Key Variables:

ParameterOptimal RangeImpact on Yield
Temperature25–40°C>90% at 30°C
Reaction Time12–24 hrsProlonged time → side reactions
Catalyst Loading5–10 wt% Pd/CHigher loading → faster kinetics

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS programs is critical for unambiguous confirmation of stereochemistry and bond lengths. For example, SHELXL refines anisotropic displacement parameters to detect disorder in the pyridinyl or heptanyl moieties . High-resolution data (≤0.8 Å) minimizes errors in hydrogen bonding network interpretation. Challenges include crystal twinning, which can be addressed using the TWIN/BASF commands in SHELXL .

Case Study:
A pyrimidine derivative (similar to the target compound) was resolved with R-factor = 0.039 using SHELXL-2018/3, confirming planar pyridinyl groups and methyl group conformers .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–1.4 ppm) and pyridinyl protons (δ 8.3–8.7 ppm). NOESY confirms spatial proximity of the amine and pyridinyl groups.
  • MS : High-resolution ESI-MS (m/z calc. for C₁₃H₂₁N₂: 205.17) validates molecular weight .
  • FTIR : N-H stretch (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Advanced: How do steric effects from the 4-methyl group influence reactivity in catalytic amination?

Answer:
The 4-methyl group introduces steric hindrance, slowing nucleophilic attack at the adjacent carbon. Computational DFT studies (e.g., Gaussian 16) show a 15–20% increase in activation energy for methyl-substituted analogs compared to unsubstituted derivatives. This is corroborated by kinetic second-order rate constants decrease from 0.45 L/mol·s (unsubstituted) to 0.29 L/mol·s (4-methyl) in SN2 reactions .

Mitigation Strategies:

  • Use bulky catalysts (e.g., BINAP-Pd complexes) to offset steric effects.
  • Increase reaction temperature (60–80°C) to overcome kinetic barriers.

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example:

  • Solubility : DMSO concentrations >1% may inhibit enzyme activity, falsely reporting low IC₅₀ values.
  • Metabolic Stability : Hepatic microsome assays (human vs. rodent) yield divergent half-lives (e.g., t₁/₂ = 2.1 hrs in human vs. 4.5 hrs in rat) .

Validation Protocol:

Replicate assays in triplicate with controls (e.g., vehicle-only).

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization).

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15).
  • Recrystallization : Ethanol/water (7:3 v/v) yields >98% purity. Avoid THF due to amine complexation .

Purity Metrics:

MethodPurity (%)Recovery (%)
Flash Chromatography95–9870–80
Recrystallization98–9950–60

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Core Modifications : Replace pyridinyl with pyrimidinyl (synthesize via Suzuki coupling) to assess π-π stacking effects.

Side Chain Variations : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to probe electronic effects on receptor binding .

Assay Selection : Use kinase inhibition (e.g., EGFR) and apoptosis (caspase-3 activation) assays to quantify biological impact .

Example SAR Finding:

  • Analog : 4-CF₃ substitution → 10× higher EGFR inhibition (IC₅₀ = 0.8 nM vs. 8.2 nM for parent compound).

Basic: What safety protocols are critical when handling 4-Methyl-2-(pyridin-1-amine?

Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.
  • Ventilation : Use fume hoods for reactions releasing NH₃ or HCN (e.g., cyanoborohydride reductions).
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

  • Software : Schrödinger’s ADMET Predictor or MetaDrug® simulates Phase I/II metabolism.
  • Key Pathways : Predominant CYP3A4-mediated N-demethylation (80% likelihood) and glucuronidation at the amine group .
  • Validation : Compare in silico results with in vitro microsome assays (R² ≥ 0.85 indicates reliability).

Advanced: What strategies resolve low reproducibility in enantiomeric synthesis?

Answer:

  • Chiral Catalysts : Use (R)-BINAP-RuCl₂ for asymmetric hydrogenation (ee >95%).
  • Chromatography : Chiralcel OD-H column (hexane:IPA 90:10) separates enantiomers with resolution factor Rs > 2.0 .

Case Study:
(2S)-configured analogs achieved 97% ee using BINAP-Ru, confirmed by polarimetry ([α]D²⁵ = +32.5°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.